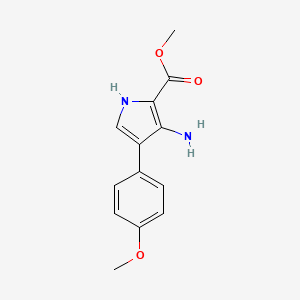

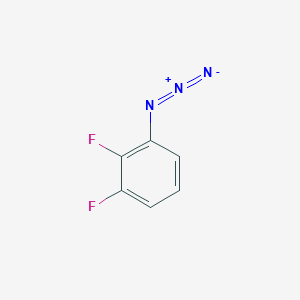

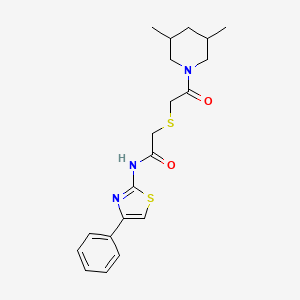

![molecular formula C19H22N2O B2778221 2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole CAS No. 714260-89-6](/img/structure/B2778221.png)

2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole, also known as Flumazenil, is a benzodiazepine antagonist that is used as a research tool to study the GABA-A receptor system. The GABA-A receptor system is the target of many drugs, including benzodiazepines, barbiturates, and alcohol. Flumazenil is a selective antagonist of the benzodiazepine site on the GABA-A receptor and can reverse the effects of benzodiazepine drugs.

科学的研究の応用

Crystal Structure Analysis

One application of benzodiazole derivatives in scientific research is in the study of their crystal structure and bonding. For instance, Liu et al. (2012) examined the crystal structure of Dabigatran etexilate tetrahydrate, a compound closely related to the benzodiazole class. Their study focused on the dihedral angles formed by the benzene and pyridine rings and the benzimidazole mean plane, contributing to the understanding of molecular conformations in such compounds (Hong-qiang Liu, Weigang Zhang, Zhi-qiang Cai, Wei-Ren Xu, Xiu-ping Shen, 2012).

Antimicrobial Activity

Salahuddin et al. (2017) researched the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, closely related to your compound of interest. These compounds were evaluated for their antimicrobial activity, suggesting the potential use of benzodiazole derivatives in developing new antimicrobial agents (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).

Cancer Research

In cancer research, benzodiazole derivatives have been studied for their potential therapeutic effects. Paul et al. (2015) synthesized a series of new benzimidazole-containing compounds and tested them for DNA binding, cellular DNA lesion, and cytotoxicity. Their research provides insights into the potential of benzodiazole derivatives as anticancer agents (Anup Paul, Sellamuthu Anbu, G. Sharma, M. L. Kuznetsov, B. Koch, M., F. C. G. D. Silva, A. Pombeiro, 2015).

Calcium Channel Blocking

Benzodiazole derivatives have also been explored for their role in blocking calcium channels. Kato et al. (1999) studied the structure-activity relationships of thiazolidinone derivatives, which are structurally similar to benzodiazoles, for their calcium antagonistic activity. This research highlights the potential of benzodiazole derivatives in cardiovascular drug development (T. Kato, T. Ozaki, K. Tamura, Y. Suzuki, M. Akima, N. Ohi, 1999).

Drug Development

In the field of drug development, benzodiazoles and their derivatives are often studied for their pharmacological properties. For example, Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as potential epidermal growth factor receptor inhibitors, indicating their potential in anticancer drug development (S. Chhajed, S. Sonawane, C. Upasani, S. Kshirsagar, Pramodkumar P. Gupta, 2016).

特性

IUPAC Name |

2-ethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-3-19-20-17-10-4-5-11-18(17)21(19)12-7-13-22-16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDXFKQJNBRPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

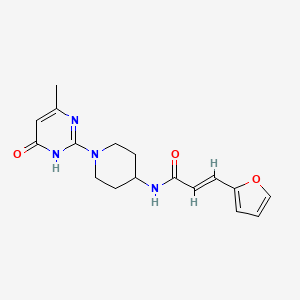

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)

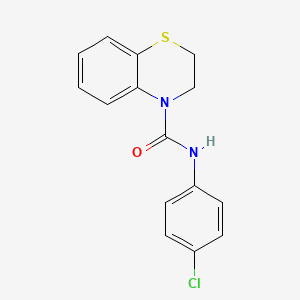

![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

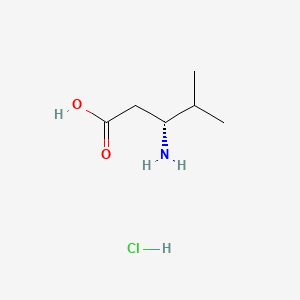

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)